Product packaging for 1-(2,6-Dimethylphenyl)-3-phenylthiourea(Cat. No.:CAS No. 25347-93-7)

1-(2,6-Dimethylphenyl)-3-phenylthiourea

Cat. No.: B3336374
CAS No.: 25347-93-7
M. Wt: 256.4 g/mol
InChI Key: FXEJNAAFZARADY-UHFFFAOYSA-N
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Description

Overview of Thiourea (B124793) Scaffold in Contemporary Chemical Research

The thiourea scaffold, characterized by the N-(C=S)-N fragment, is a privileged structure in both medicinal and synthetic chemistry. nih.govmdpi.com Its structural similarity to urea (B33335), with a sulfur atom replacing the oxygen, imparts unique chemical properties. Thioureas are recognized for their versatile applications as building blocks for the synthesis of various heterocyclic compounds and as effective organocatalysts. mdpi.comresearchgate.net The presence of nucleophilic sulfur and nitrogen atoms allows for the formation of stable inter- and intramolecular hydrogen bonds, which is crucial for their diverse binding modes with biological targets and metal ions. mdpi.com This structural versatility has led to the development of thiourea derivatives with a wide spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. nih.govresearchgate.netbiointerfaceresearch.com

The thiourea moiety's ability to act as a hydrogen-bond donor is a key feature, enabling its use in designing molecules that can interact with various biological receptors. biointerfaceresearch.comrsc.org Researchers have extensively explored these compounds, leading to the synthesis of thousands of new derivatives with modified structural topographies to enhance their pharmacological profiles. rsc.org

Significance of N-Aryl Substitution Patterns in Thiourea Chemistry

The biological and chemical properties of thiourea derivatives are profoundly influenced by the nature of the substituents on their nitrogen atoms. The N-Aryl substitution pattern, in particular, is a critical determinant of a molecule's conformational flexibility and, consequently, its activity. rsc.org The introduction of aryl groups can modulate the electronic and steric properties of the thiourea core, affecting its reactivity and interaction with biological targets. researchgate.net

Rationale for Academic Investigation of 1-(2,6-Dimethylphenyl)-3-phenylthiourea

The specific compound, this compound, presents a unique case for academic study due to its distinct substitution pattern. The presence of a 2,6-dimethylphenyl group introduces significant steric hindrance around one of the nitrogen atoms. This steric bulk is expected to influence the molecule's conformation, restricting the rotation around the C-N bond and affecting the planarity of the thiourea moiety.

Academic interest in this compound stems from the desire to understand how these steric constraints, combined with the electronic properties of the unsubstituted phenyl group on the other nitrogen, dictate its solid-state structure, spectroscopic characteristics, and potential biological activities. The investigation of analogous structures, such as 3-acetyl-1-(2,6-dimethylphenyl)thiourea, reveals that the dimethylphenyl group significantly impacts the dihedral angle between the phenyl ring and the side chain, a key structural parameter. nih.gov

Scope and Objectives of Research Endeavors pertaining to the Compound

Research focused on this compound typically encompasses several key objectives. The primary goal is its synthesis and purification, often achieved through the reaction of 2,6-dimethylaniline (B139824) with phenyl isothiocyanate. ijcrt.org Following synthesis, a comprehensive structural and spectroscopic characterization is essential. This involves techniques such as X-ray crystallography to determine the precise molecular geometry, bond lengths, and angles, as well as the intermolecular interactions in the crystal lattice. nih.govnih.gov

Spectroscopic methods including Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the molecular structure and functional groups. nih.govijcrt.org A further objective is to investigate its potential applications. Given the broad bioactivity of thiourea derivatives, studies may explore the antimicrobial, antifungal, or anticancer properties of this compound. mdpi.comacs.orgnih.gov

Below is a table summarizing some of the reported physical and chemical properties of the compound.

PropertyValue
Molecular Formula C15H16N2S chemnet.com
Molecular Weight 256.37 g/mol chemnet.com
Boiling Point 366.9°C at 760 mmHg chemnet.com
Density 1.219 g/cm³ chemnet.com
Flash Point 175.7°C chemnet.com
Refractive Index 1.707 chemnet.com
Vapour Pressure 1.42E-05mmHg at 25°C chemnet.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16N2S B3336374 1-(2,6-Dimethylphenyl)-3-phenylthiourea CAS No. 25347-93-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,6-dimethylphenyl)-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2S/c1-11-7-6-8-12(2)14(11)17-15(18)16-13-9-4-3-5-10-13/h3-10H,1-2H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXEJNAAFZARADY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50350709
Record name ST021080
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Molecular Weight

256.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25347-93-7
Record name NSC191416
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ST021080
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Record name 1-PHENYL-3-(2,6-XYLYL)-2-THIOUREA
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Synthetic Methodologies and Chemical Transformations of 1 2,6 Dimethylphenyl 3 Phenylthiourea

Established Synthetic Pathways to 1-(2,6-Dimethylphenyl)-3-phenylthiourea

The most direct and widely employed method for synthesizing N,N'-disubstituted thioureas like this compound is the reaction between an amine and an isothiocyanate. researchgate.net This pathway is valued for its efficiency and the commercial availability of a wide range of starting materials.

The primary synthesis involves the nucleophilic addition of 2,6-dimethylaniline (B139824) to phenyl isothiocyanate. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S), leading to the formation of the thiourea (B124793) linkage. chemrxiv.orgkiku.dk

A general reaction scheme is as follows:

Reactants: 2,6-Dimethylaniline and Phenyl Isothiocyanate

Product: this compound

An alternative, one-pot method involves the in situ generation of an acyl isothiocyanate from an acyl chloride (like benzoyl chloride) and a thiocyanate (B1210189) salt (such as ammonium (B1175870) thiocyanate), which then reacts with the amine. orgsyn.orgnih.gov However, for the direct synthesis of this compound, the pre-formed phenyl isothiocyanate is typically used. researchgate.net

Optimization of Reaction Parameters and Yields

The efficiency of thiourea synthesis is contingent on several key reaction parameters. The choice of solvent, reaction temperature, and purification method are critical for maximizing yield and purity.

Studies on analogous diarylthioureas provide insight into optimal conditions. For instance, the synthesis of 1-(3,5-dimethylphenyl)-3-phenylthiourea achieved an 85% yield when conducted in refluxing ethanol (B145695) for 30 minutes. researchgate.net Other procedures for similar compounds report using tetrahydrofuran (B95107) (THF) as a solvent at temperatures ranging from 0°C to room temperature, with reaction times extending overnight. touro.edu These variations highlight the adaptability of the synthesis to the specific reactivity of the amine and isothiocyanate partners.

Purification is commonly achieved through recrystallization from solvents like ethanol or ethanol-water mixtures, which effectively removes unreacted starting materials and by-products to yield high-purity crystalline products.

Table 1: Comparison of Synthetic Conditions for Diarylthioureas

Reactants Solvent Temperature Time Yield Reference
3,5-Dimethylaniline + Phenyl Isothiocyanate Ethanol Reflux 0.5 h 85% researchgate.net
Substituted Amines + 4-Nitrophenyl Isothiocyanate THF 0°C to RT Overnight 19-87% touro.edu
2,6-Dimethylaniline + Propionyl Isothiocyanate (in situ) Acetone Reflux 1 h - nih.gov
2-Aminophenol + Phenyl Isothiocyanate THF 15-20°C 24 h >90%

This table is interactive and can be sorted by column headers.

Mechanistic Aspects of Formation (e.g., Isothiocyanate-mediated synthesis)

The formation of this compound via the isothiocyanate route is a classic example of nucleophilic addition. The mechanism proceeds as follows:

Nucleophilic Attack: The nitrogen atom of 2,6-dimethylaniline, acting as a nucleophile, attacks the central carbon atom of the phenyl isothiocyanate molecule. This carbon is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and sulfur atoms.

Intermediate Formation: This attack forms a transient zwitterionic intermediate.

Proton Transfer: A rapid proton transfer from the amine nitrogen to the isothiocyanate nitrogen occurs, neutralizing the charges and forming the stable thiourea product.

The reaction is generally high-yielding and clean, though the reactivity of the amine can be a factor. Less reactive amines may require longer reaction times or heating to proceed to completion. kiku.dk The steric hindrance from the two methyl groups in the 2,6-positions of the aniline (B41778) may slightly decrease its nucleophilicity compared to aniline itself, potentially requiring reflux conditions for optimal results.

Derivatization Strategies for this compound Analogues

The structural framework of this compound serves as a versatile scaffold for creating a library of analogues. Derivatization is typically pursued to modulate the compound's physicochemical properties for applications in areas like medicinal chemistry and materials science. mdpi.comnih.gov

Rational Design Principles for Structural Modification

The design of novel thiourea analogues is often guided by the goal of enhancing specific interactions with biological targets or materials. Key design principles include:

Hydrogen Bonding Modulation: The two N-H protons of the thiourea core are excellent hydrogen bond donors, while the sulfur atom can act as an acceptor. Modifications to the aryl rings with electron-withdrawing or -donating groups can tune the acidity of the N-H protons and alter these crucial interactions. mdpi.com

Lipophilicity and Solubility Tuning: Introducing polar groups (e.g., hydroxyl, carboxyl) or nonpolar moieties (e.g., alkyl, halogen) on the phenyl rings can systematically adjust the compound's lipophilicity, which is critical for its behavior in different environments.

Conformational Control: The substituents on the phenyl rings, particularly at the ortho positions, influence the dihedral angle between the rings and the thiourea plane. This conformational control can be used to orient specific functional groups for optimal interaction with a target.

Chelating Properties: The inclusion of additional donor atoms (e.g., oxygen or nitrogen) in the substituents can transform the thiourea derivative into a multidentate ligand capable of coordinating with metal ions, a property exploited in catalyst design and the development of metal-based therapeutic agents. semanticscholar.orgmdpi.com

Synthetic Routes to Novel Analogues and Hybrid Structures

The synthesis of novel analogues generally follows the established isothiocyanate-amine coupling reaction. By varying the substituted anilines and phenyl isothiocyanates, a vast array of derivatives can be accessed.

Table 2: Examples of Diarylthiourea Analogue Synthesis

Amine Component Isothiocyanate Component Resulting Analogue Class Reference
Substituted anilines 4-Nitrophenyl isothiocyanate p-Nitrodiarylthioureas nih.gov
6-Nitro-2-aminobenzothiazole Ethyl isocyanate Benzothiazolyl-ureas mdpi.com
Active methylene (B1212753) compounds Phenyl isothiocyanate Thiophene-thiourea hybrids researchgate.net

This table is interactive and can be sorted by column headers.

More complex "hybrid" structures are created by incorporating the thiourea moiety into other heterocyclic systems. For example, a common strategy involves reacting an amino-functionalized heterocycle (like aminobenzothiazole) with an isothiocyanate to link the two motifs. mdpi.com Multicomponent reactions, where an amine, isothiocyanate, and a third reactive partner are combined in a single pot, offer an efficient route to complex molecular architectures, such as thiophene-fused systems. researchgate.net

Principles of Green Chemistry in Thiourea Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of thioureas to reduce environmental impact and improve safety. mdpi.com These approaches focus on minimizing the use of hazardous solvents and reagents.

Key green strategies include:

Solventless and Microwave-Assisted Reactions: Performing reactions without a solvent, often accelerated by microwave irradiation, reduces waste and can significantly shorten reaction times. nih.gov

Aqueous Media: Using water as a solvent, sometimes in conjunction with sunlight as a catalyst for specific reactions, offers a benign alternative to volatile organic compounds (VOCs). nih.gov

Green Solvents: The use of biodegradable and less toxic solvents, such as deep eutectic solvents (DES) or the bio-based solvent cyrene, has been successfully demonstrated for thiourea synthesis, often with high yields. rsc.orgrsc.orgnih.gov

Mechanochemistry: Ball milling allows for the solvent-free synthesis of thioureas through mechanical force, providing a rapid and efficient method that avoids the issues associated with bulk solvents. nih.gov

Alternative Reagents: Replacing hazardous reagents like thiophosgene (B130339) with safer alternatives is a cornerstone of green thiourea synthesis. kiku.dk One approach uses thiourea itself as a thiocarbonyl source to react with amines in the presence of a recyclable deep eutectic solvent that also acts as a catalyst. rsc.orgrsc.org

These methodologies represent a significant shift towards more sustainable and environmentally responsible chemical manufacturing, applicable to the synthesis of this compound and its derivatives.

Advanced Structural Characterization and Conformational Analysis of 1 2,6 Dimethylphenyl 3 Phenylthiourea

Spectroscopic Probes for Molecular Structure Elucidation

Spectroscopic methods are fundamental in defining the molecular framework, bonding, and electronic environment of 1-(2,6-dimethylphenyl)-3-phenylthiourea.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C NMR, 2D NMR)

High-resolution NMR spectroscopy is a powerful tool for probing the precise chemical environment of each atom within a molecule. While specific NMR data for this compound is not extensively documented in publicly available literature, analysis of closely related structures and general principles of NMR allow for a confident prediction of its spectral features.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the 2,6-dimethylphenyl and the phenyl rings. The protons on the phenyl ring would likely appear as a complex multiplet, while the meta- and para-protons of the 2,6-dimethylphenyl group would also produce characteristic signals. The methyl protons (CH₃) would present as a sharp singlet, shifted downfield due to the deshielding effect of the aromatic ring. The N-H protons of the thiourea (B124793) moiety would appear as two distinct broad singlets, with their chemical shifts being sensitive to solvent and concentration due to hydrogen bonding.

In the ¹³C NMR spectrum, separate resonances are anticipated for each unique carbon atom. The thiocarbonyl carbon (C=S) is a key diagnostic signal and is expected to appear significantly downfield, typically in the range of 180-190 ppm. The aromatic carbons would generate a series of signals in the 110-140 ppm region, with the carbons bearing substituents showing distinct chemical shifts. The methyl carbons of the dimethylphenyl group would be observed further upfield.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in definitively assigning the proton and carbon signals. COSY spectra would reveal the coupling relationships between adjacent protons within the aromatic rings, while HSQC would correlate each proton signal to its directly attached carbon atom.

While specific data for the title compound is scarce, the following table provides a reference from a commercially available, structurally similar compound, 1-(2,6-Dimethylphenyl)-3-ethylthiourea.

Table 1: NMR Data for a Related Compound

Compound Name ¹H NMR Data ¹³C NMR Data

Note: Sigma-Aldrich provides this product for research but does not collect analytical data sigmaaldrich.com.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Hydrogen Bonding Networks

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and the nature of intermolecular interactions, particularly hydrogen bonding.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands. The N-H stretching vibrations are particularly informative and typically appear as a broad band in the region of 3100-3400 cm⁻¹. The broadening of this band is indicative of hydrogen bonding. The C=S stretching vibration, a hallmark of the thiourea group, is expected to be observed in the range of 700-850 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the C-N stretching vibrations of the thiourea core will likely appear in the 1300-1400 cm⁻¹ region.

In a study of a closely related compound, 3-acetyl-1-(2,6-dimethylphenyl)thiourea, characteristic IR absorptions were observed that support these expectations. nih.gov The presence of strong intermolecular N-H···S hydrogen bonds significantly influences the position and shape of the N-H and C=S stretching bands. These hydrogen bonds play a crucial role in the formation of stable dimeric structures in the solid state.

Raman spectroscopy provides complementary information. The C=S stretching vibration, which can sometimes be weak in the IR spectrum, often gives a strong signal in the Raman spectrum. The aromatic ring vibrations are also typically well-resolved in Raman spectra, providing further structural insights.

Table 2: Expected Vibrational Frequencies for this compound

Functional Group Expected Wavenumber (cm⁻¹) Type of Vibration
N-H 3100-3400 Stretching
Aromatic C-H >3000 Stretching
C-N 1300-1400 Stretching

Single-Crystal X-ray Diffraction Studies

Determination of Molecular Conformation and Torsion Angles

Based on the analysis of analogous compounds, the thiourea backbone of this compound is expected to adopt a specific conformation. The planarity of the thiourea group (S=C-N-C) is a key feature. The orientation of the phenyl and 2,6-dimethylphenyl rings relative to this plane is defined by torsion angles.

In the case of 3-acetyl-1-(2,6-dimethylphenyl)thiourea, the side chain is significantly twisted with respect to the phenyl ring, with torsion angles of C2-C1-N1-C7 = 94.77(22)° and C6-C1-N1-C7 = -87.11(23)°. nih.gov Similarly, for N-(2,6-dimethylphenyl)-N′-propanoylthiourea, the propionylthiourea group is nearly planar and forms a dihedral angle of 83.39(7)° with the benzene (B151609) ring. nih.gov These large dihedral angles are likely due to the steric hindrance imposed by the two methyl groups on the 2,6-dimethylphenyl ring, which forces the rings out of the plane of the thiourea moiety to minimize steric strain.

Table 3: Torsion Angle Data from a Related Compound

Compound Name Torsion Angle Value (°)
3-acetyl-1-(2,6-dimethylphenyl)thiourea nih.gov C2-C1-N1-C7 94.77(22)
C6-C1-N1-C7 -87.11(23)

Analysis of Intermolecular Interactions (e.g., hydrogen bonding, π-stacking)

Intermolecular interactions are the driving forces for the self-assembly of molecules in the crystalline state. For thiourea derivatives, hydrogen bonding is a dominant interaction. In the crystal structures of the reference compounds, molecules are linked into centrosymmetric dimers by pairs of N-H···S hydrogen bonds, forming a characteristic R²₂(8) ring motif. nih.govnih.gov This robust hydrogen bonding pattern is a common feature in the crystal engineering of thioureas.

Conformational Landscape Exploration via Computational Methods

The spatial arrangement of the phenyl and dimethylphenyl rings relative to the thiourea core is critical to understanding the molecule's properties. Computational chemistry provides powerful tools to map this conformational landscape.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules like this compound, DFT calculations are instrumental in determining the most stable three-dimensional structure (geometry optimization) and understanding its electronic properties.

A common approach involves using a specific functional, such as B3LYP, combined with a basis set like 6-311G** or DEF2–TZVP, to solve the Schrödinger equation approximately. researchgate.netresearchgate.net The geometry optimization process systematically alters the bond lengths, bond angles, and dihedral angles of an initial structure to find the configuration with the lowest potential energy, which corresponds to the most stable conformer.

Upon achieving a stable geometry, various electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally implies higher reactivity. nih.gov

Table 1: Representative DFT Calculation Parameters for Thiourea Derivatives

ParameterTypical Value/MethodSignificance
Functional B3LYP, PBE0, M06-2XApproximates the exchange-correlation energy.
Basis Set 6-311G**, cc-pVTZ, DEF2-TZVP researchgate.netDefines the set of functions used to build molecular orbitals.
HOMO Energy Calculated (eV)Energy of the outermost electron-filled orbital.
LUMO Energy Calculated (eV)Energy of the first unoccupied electron orbital.
HOMO-LUMO Gap Calculated (eV)Indicator of chemical reactivity and stability. nih.gov

Potential Energy Surface Scans

To understand the flexibility of the molecule and the energy barriers between different conformations, Potential Energy Surface (PES) scans are performed. researcher.lifejppres.com This technique involves systematically changing specific dihedral angles while optimizing the rest of the molecule's geometry at each step.

For this compound, the key dihedral angles to scan would be those around the C-N bonds connecting the phenyl and dimethylphenyl rings to the thiourea unit. The resulting plot of energy versus the dihedral angle reveals the low-energy conformers (valleys) and the transition states (peaks) that separate them. This analysis helps to identify the most likely shapes the molecule will adopt. For similar diaryl thiourea compounds, studies have shown that cis-trans (CT) and trans-trans (TT) configurations can coexist. researchgate.net

Table 2: Key Dihedral Angles for PES Scans in this compound

Dihedral AngleAtoms Involved (Hypothetical Numbering)Description
τ1C(aryl)-C(aryl)-N-C(thiocarbonyl)Rotation of the 2,6-dimethylphenyl group.
τ2C(aryl)-N-C(thiocarbonyl)-NTorsion around the N-C(S) bond.
τ3N-C(thiocarbonyl)-N-C(aryl)Torsion around the C(S)-N bond.
τ4C(thiocarbonyl)-N-C(aryl)-C(aryl)Rotation of the phenyl group.

Molecular Dynamics Simulations for Dynamic Conformational Behavior

While DFT and PES scans provide a static picture of the molecule's conformations, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms of the molecule, often in a simulated solvent environment, to trace their movements over a period of nanoseconds or longer. nih.gov

These simulations can reveal how the molecule flexes, rotates, and interacts with its surroundings. Key outputs from MD simulations include the Root Mean Square Deviation (RMSD) to assess structural stability and the analysis of hydrogen bonding patterns. For substituted phenylthiourea (B91264) derivatives, MD simulations have been used to understand their interaction profiles within biological systems, such as enzymes. nih.gov The simulations can show how the conformation of the ligand is influenced by the receptor pocket and how intermolecular interactions like hydrogen bonds evolve over time. nih.gov

Theoretical Investigations and Electronic Structure Properties of 1 2,6 Dimethylphenyl 3 Phenylthiourea

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors derived from the electronic structure of a molecule are crucial for predicting its reactivity and stability. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis. nih.govwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. wikipedia.org The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net

For thiourea (B124793) derivatives, the HOMO is typically localized over the sulfur and nitrogen atoms and the phenyl ring, while the LUMO is often distributed across the thiourea backbone and the aromatic systems. researchgate.netresearchgate.net This distribution highlights the regions most susceptible to electrophilic and nucleophilic attack, respectively. Theoretical studies on similar thiourea compounds have shown that the HOMO-LUMO energy gap is a significant parameter for evaluating their chemical behavior. researchgate.net

Table 1: Representative Quantum Chemical Descriptors for a Thiourea Derivative (3-benzoyl-1,1-dimethyl-thiourea)

Descriptor Value Reference
EHOMO - researchgate.net
ELUMO - researchgate.net

Note: Data is for a related thiourea compound as a representative example, as specific values for 1-(2,6-dimethylphenyl)-3-phenylthiourea are not available in the cited literature.

Another powerful tool for understanding reactivity is the Molecular Electrostatic Potential (MEP) map. researchgate.net The MEP illustrates the charge distribution on the molecular surface, identifying sites for electrostatic interactions. scispace.com In MEP maps, regions of negative potential (typically colored red) correspond to areas with an excess of electrons and are prone to electrophilic attack. researchgate.net Conversely, regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. researchgate.netnih.gov For phenylthiourea (B91264) derivatives, the negative potential is generally concentrated around the electronegative sulfur atom of the thiocarbonyl group (C=S), making it a primary site for hydrogen bonding and interactions with electrophiles. nih.gov The N-H protons typically exhibit positive electrostatic potential, marking them as hydrogen bond donor sites. nih.gov

Analysis of Electron Density Distributions and Bonding Characteristics

The geometric structure and bonding characteristics of this compound are defined by the spatial arrangement of its constituent atoms and the distribution of electron density. X-ray crystallography studies on analogous thiourea compounds provide valuable data on bond lengths, bond angles, and dihedral angles.

Computational Studies on Hydrogen Bonding and Non-Covalent Interactions

Non-covalent interactions, particularly hydrogen bonds and π-π stacking, play a crucial role in the supramolecular assembly of thiourea derivatives in the crystalline state. mdpi.com Computational studies are essential for quantifying the strength and nature of these interactions.

In the crystal structures of many phenylthiourea derivatives, molecules are linked into dimers, tapes, or more complex three-dimensional networks through intermolecular hydrogen bonds. nih.gov The most common hydrogen bonding motif involves the N-H groups acting as donors and the sulfur atom of the thiocarbonyl group acting as an acceptor (N-H···S). nih.govnih.gov In some cases, N-H···N interactions are also observed, leading to the formation of hydrogen-bonded tapes. nih.gov

Intramolecular hydrogen bonds can also occur, influencing the conformation of the molecule. washington.edu For instance, in N-2-(pyridyl)-N'-phenylthiourea, an intramolecular hydrogen bond forms between a pyridyl nitrogen and an N-H group. washington.edu While this compound lacks an internal acceptor group like a pyridyl nitrogen, the specific conformation adopted could be stabilized by other weak non-covalent interactions, such as C-H···π interactions. vu.nl Computational methods like Hirshfeld surface analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are used to visualize and analyze these varied non-covalent contacts, confirming their presence and significance in the crystal packing. nih.govmdpi.com

Prediction of Spectroscopic Properties through Theoretical Calculations

Theoretical calculations are widely used to predict and interpret spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. By calculating vibrational frequencies and chemical shifts, computational models can provide a detailed assignment of experimental spectra.

Infrared (IR) Spectroscopy: The theoretical IR spectrum can be calculated using DFT methods. The calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors. scifiniti.com For thiourea derivatives, key characteristic vibrational bands include:

N-H stretching: Typically observed in the range of 3150-3400 cm-1. nih.gov

C=S stretching: This vibration usually appears in the region of 700-850 cm-1. nih.gov

C-N stretching: These bands are generally found between 1350 and 1450 cm-1. nih.gov

Table 2: Key Predicted IR Absorption Frequencies for a Related Thiourea Derivative

Functional Group Predicted Frequency Range (cm-1) Reference
N-H Stretch 3156 nih.gov
C-N Stretch 1365 nih.gov

Note: Data is from the experimental IR spectrum of 3-acetyl-1-(2,6-dimethylphenyl)thiourea, which is used as a close analogue to predict the spectral regions for the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can also predict 1H and 13C NMR chemical shifts. arpgweb.com The chemical shifts of the N-H protons in thioureas are particularly sensitive to their chemical environment, including hydrogen bonding and the electronic effects of substituents. washington.edu In DMSO-d6, the N-H proton signals for phenylthiourea derivatives typically appear as broad singlets in the downfield region, often between δ 9.0 and δ 10.0 ppm. researchgate.netchemicalbook.com The presence of methyl groups on the phenyl ring can shield nearby protons due to their inductive effect and anisotropic effects, causing shifts to a lower frequency (upfield). washington.edu Theoretical models help in assigning these complex spectra by correlating the calculated shifts with the molecular structure. modgraph.co.uk

Coordination Chemistry and Metal Complexation Studies of 1 2,6 Dimethylphenyl 3 Phenylthiourea

Chelation Behavior with Transition Metal Ions

1-(2,6-Dimethylphenyl)-3-phenylthiourea is expected to act as a versatile chelating agent for transition metal ions. Thiourea (B124793) derivatives can coordinate to metals as neutral ligands or, upon deprotonation, as monoanionic ligands. researchgate.net The primary donor atom is the soft sulfur of the thiocarbonyl group (C=S), which shows a high affinity for soft and borderline metal ions like Cu(I), Cu(II), Ag(I), Au(I), Pd(II), and Pt(II). nih.govnih.gov

The presence of two nitrogen atoms in the thiourea backbone introduces the possibility of forming chelate rings. Coordination can occur in a monodentate fashion through the sulfur atom or in a bidentate fashion involving both the sulfur and one of the nitrogen atoms (S,N-chelation). mdpi.com The steric hindrance from the two methyl groups on the 2,6-dimethylphenyl ring might influence the ability of the adjacent nitrogen atom to participate in coordination, potentially favoring monodentate sulfur coordination or coordination through the less hindered nitrogen of the phenylamino (B1219803) group. In many cases with N,N'-disubstituted thioureas, coordination through the sulfur atom is the most common mode. materialsciencejournal.org

The synthesis of transition metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. materialsciencejournal.org General methods for synthesizing metal complexes with similar N-aryl-N'-phenylthiourea ligands involve reacting the ligand and the metal salt (e.g., chlorides or perchlorates) in a 1:1 or 2:1 molar ratio in solvents like ethanol (B145695), methanol, or acetonitrile. materialsciencejournal.orgdoi.org The reaction mixture is often stirred for several hours, sometimes with gentle heating, to facilitate the formation of the complex, which may then precipitate from the solution. materialsciencejournal.org

Characterization of the resulting complexes would rely on a combination of analytical and spectroscopic techniques:

Elemental Analysis (C, H, N, S): To determine the empirical formula and the ligand-to-metal ratio in the complex. nih.govrsc.org

Infrared (IR) Spectroscopy: To identify the coordination sites. A shift in the ν(C=S) band to a lower frequency and changes in the ν(C-N) bands in the complex's spectrum compared to the free ligand would indicate coordination through the sulfur atom. mdpi.com Disappearance or shifting of the ν(N-H) bands could suggest deprotonation and coordination of a nitrogen atom. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): For diamagnetic complexes (e.g., d⁸ square planar Ni(II) or d¹⁰ Zn(II)), NMR provides detailed structural information. A downfield shift of the N-H proton signals and changes in the chemical shifts of carbons adjacent to the donor atoms upon complexation can confirm the coordination mode. nih.gov

Molar Conductivity Measurements: To determine whether the complexes are electrolytic or non-electrolytic in solution, which helps in elucidating the nature of the counter-ions. doi.org

Table 1: Expected IR Spectroscopic Data for this compound and its Metal Complexes

Vibrational ModeFree Ligand (Expected, cm⁻¹)Metal Complex (Expected, cm⁻¹)Implication of Shift
ν(N-H)~3200-3400Shifted or absentInvolvement of N-H in coordination or deprotonation
ν(C-N)~1450-1550Shifted to higher frequencyIncreased double bond character upon S,N-chelation
ν(C=S)~700-850Shifted to lower frequencyCoordination via the thiocarbonyl sulfur atom
ν(M-S)Not applicable~300-450Formation of a metal-sulfur bond
ν(M-N)Not applicable~400-500Formation of a metal-nitrogen bond

Note: This table presents generalized expected values based on typical thiourea complexes. Specific values for this compound complexes would require experimental data.

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure, spectra, and magnetic properties of transition metal complexes. nih.gov In complexes of this compound, the thiourea ligand, coordinating primarily through the sulfur atom, acts as a ligand field source that splits the d-orbitals of the metal ion into different energy levels. The magnitude of this splitting (Δ) depends on the metal ion, its oxidation state, and the coordination geometry. nih.gov

Thiourea ligands are generally considered weak-field ligands, leading to high-spin complexes for metals like Fe(II) and Co(II) in octahedral geometries. However, for square planar complexes, such as those often formed by Ni(II), Pd(II), and Pt(II), strong sigma donation can lead to a large energy gap and low-spin, diamagnetic configurations. nih.govrsc.org

The electronic properties are dictated by the d-electron configuration of the metal and the geometry of the complex. For example:

Octahedral Ni(II) (d⁸) complexes: Would be expected to be paramagnetic with two unpaired electrons and exhibit characteristic d-d transitions in their electronic spectra.

Square Planar Ni(II) (d⁸) complexes: Are typically diamagnetic and often display intense colors due to ligand-to-metal charge transfer (LMCT) bands in their UV-Vis spectra. nih.gov

Tetrahedral Co(II) (d⁷) complexes: Are expected to be high-spin and paramagnetic, with characteristic absorption bands in the visible region. nih.gov

Cu(II) (d⁹) complexes: Often exhibit distorted geometries (due to the Jahn-Teller effect) and are paramagnetic with one unpaired electron. nih.gov

Mechanistic Studies of Metal-Ligand Binding and Coordination Modes

The mechanism of metal-ligand binding can be understood through models like induced fit or conformational selection. nih.gov Initially, the metal ion and the ligand form an encounter complex. The flexible nature of the thiourea backbone allows for conformational rearrangements to achieve the most stable coordination geometry. nih.gov

This compound can exhibit several coordination modes:

Monodentate S-coordination: The ligand binds to the metal center solely through the sulfur atom. This is a very common mode for thiourea derivatives, especially with soft metal ions.

Bidentate S,N-chelation: The ligand forms a chelate ring by coordinating through the sulfur atom and one of the nitrogen atoms. This often occurs after deprotonation of the coordinating nitrogen, forming a monoanionic ligand. mdpi.com The steric bulk of the 2,6-dimethylphenyl group might hinder chelation involving the adjacent nitrogen.

Bridging Coordination: In polynuclear complexes, the thiourea ligand can bridge two metal centers, typically using the sulfur atom. rsc.org

The specific coordination mode adopted depends on various factors, including the nature of the metal ion, the reaction conditions (like pH), the solvent, and the presence of other ligands in the coordination sphere. dntb.gov.ua Metal-ligand cooperativity, where both the metal and the ligand are involved in subsequent reactivity, is also a possibility, though this is more studied in the context of catalysis. wikipedia.orgresearchgate.net

Spectroscopic Analysis of Metal-Thiourea Complexes (e.g., UV-Vis, EPR)

Spectroscopic techniques are crucial for elucidating the structure and electronic properties of metal complexes.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the d-orbital splitting and the coordination geometry. Complexes of this compound would be expected to show two main types of electronic transitions:

d-d transitions: These occur between the split d-orbitals of the metal ion. They are typically weak and appear in the visible or near-infrared region. Their position and number are characteristic of the metal's d-electron count and the complex's geometry (e.g., octahedral vs. tetrahedral). doi.org

Charge-Transfer (CT) transitions: These are much more intense than d-d transitions and involve the transfer of an electron between the metal and the ligand. Ligand-to-metal charge transfer (LMCT) from the sulfur p-orbitals to the metal d-orbitals is common for thiourea complexes. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: This technique is applicable to paramagnetic complexes (those with unpaired electrons), such as complexes of Cu(II), Co(II), and high-spin Ni(II). The EPR spectrum provides information about the electronic environment of the unpaired electron. The g-values and hyperfine coupling constants can help determine the coordination geometry and the degree of covalency in the metal-ligand bonds. doi.org For instance, the EPR spectrum of a Cu(II) complex can distinguish between a square planar or a tetrahedral geometry.

Crystallographic Analysis of Metal Complexes for Coordination Geometry

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a metal complex. nih.gov While no crystal structures for metal complexes of this compound are reported in the searched literature, analysis of related compounds provides insight into the expected structural features. nih.govnih.govresearchgate.net

A crystallographic study would provide key information:

Coordination Geometry: Unambiguously determines if the geometry around the metal center is, for example, square planar, tetrahedral, or octahedral.

Coordination Mode: Confirms whether the ligand is acting as a monodentate, bidentate, or bridging ligand.

Bond Lengths and Angles: Provides precise values for metal-sulfur and metal-nitrogen bond lengths, as well as the angles within the chelate ring if one is formed. For example, studies on similar complexes show Cu(I)-S bond lengths in the range of 2.2-2.3 Å. researchgate.net

Intermolecular Interactions: Reveals details about hydrogen bonding and crystal packing, which can influence the properties of the material. researchgate.net

For example, crystal structures of Ni(II) complexes with N,N'-disubstituted thioureas have revealed square planar geometries, while Cu(I) complexes often show tetrahedral or trigonal planar arrangements. nih.govrsc.org

Table 2: Representative Crystallographic Data for a Hypothetical [M(L)₂Cl₂] Complex (L = this compound)

ParameterExpected Value/GeometryBasis of Expectation
Crystal SystemMonoclinic or OrthorhombicCommon for such complexes nih.gov
Space Groupe.g., P2₁/cCommon for centrosymmetric molecules nih.gov
Coordination GeometryTetrahedral or Square PlanarDepends on the metal (e.g., Co(II) vs. Ni(II)) nih.gov
M-S Bond Length2.2 - 2.4 ÅBased on similar thiourea-metal complexes nih.govresearchgate.net
M-N Bond Length2.0 - 2.2 Å (if chelated)Based on similar S,N-chelating ligands mdpi.com
S-M-S Angle~90° (sq. planar) or ~109° (tetrahedral)Idealized geometric angles

Note: This table is illustrative and presents expected data based on analogous structures. Actual data would require experimental determination.

Mechanistic Insights into Biological Activity Non Clinical/non Human Focus and Receptor Interactions of 1 2,6 Dimethylphenyl 3 Phenylthiourea

Exploration of Enzyme Inhibition Mechanisms by Thiourea (B124793) Derivatives

Thiourea derivatives have been extensively studied as inhibitors of various enzymes, a property attributed to the thiocarbonyl group's ability to interact with enzyme active sites. mdpi.comresearchgate.net

Cholinesterase Inhibition: Thiourea derivatives have shown significant inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the hydrolysis of the neurotransmitter acetylcholine. mdpi.comnih.gov Inhibition of these enzymes is a key strategy in managing conditions like Alzheimer's disease. nih.govmdpi.com Studies have revealed that different thiourea derivatives can act as selective or dual inhibitors of these enzymes. nih.gov For instance, certain coumarin-linked thiourea derivatives are potent AChE and BChE inhibitors, with IC₅₀ values in the nanomolar to micromolar range. mdpi.comnih.gov One study found that 1-(2-Oxo-2H-chromene-3-carbonyl)-3-(3-chlorophenyl)thiourea was a highly potent AChE inhibitor (IC₅₀ = 0.04±0.01μM), while 1-(2-Oxo-2H-chromene-3-carbonyl)-3-(2-methoxyphenyl)thiourea was most effective against BChE (IC₅₀ = 0.06±0.02μM). nih.gov In another series, all tested thiourea derivatives showed better BChE inhibition than the standard drug galantamine. dergipark.org.tr

Tyrosinase Inhibition: Tyrosinase is a key copper-containing enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. mdpi.comnih.gov Phenylthiourea (B91264) (PTU) is a well-known tyrosinase inhibitor. nih.gov The thiourea moiety is critical for this activity, often by interacting with the di-copper center in the enzyme's active site. nih.gov Kinetic studies have shown that thiourea derivatives can act as competitive inhibitors of tyrosinase. mdpi.comtandfonline.com For example, an indole-thiourea derivative (compound 4b) exhibited competitive inhibition with an IC₅₀ of 5.9 ± 2.47 μM, outperforming the standard kojic acid. mdpi.com Similarly, 1-(4-chlorophenyl)-3-(isoquinolin-5-yl)thiourea was identified as a competitive inhibitor with a Kᵢ of 119.22 μM. tandfonline.com

α-Amylase and α-Glucosidase Inhibition: α-Amylase and α-glucosidase are key enzymes in carbohydrate digestion and glucose absorption, making them targets for managing type 2 diabetes. nih.govnih.gov Thiourea derivatives have been identified as effective inhibitors of both enzymes. dergipark.org.trnih.govresearchgate.net Studies have shown that pyrimidine-linked acyl thiourea derivatives can be potent α-amylase inhibitors, with IC₅₀ values as low as 1.478 ± 0.051 μM. nih.govresearchgate.net In one study, a series of novel thiourea derivatives were screened, and compound 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea (9a) showed the highest inhibitory activity against α-glucosidase (IC₅₀ = 9.77 mM), even exceeding that of the standard drug acarbose. nih.govmdpi.com

Urease Inhibition: Urease, a nickel-containing metalloenzyme, is a virulence factor in several bacterial infections, contributing to conditions like peptic ulcers and kidney stones. nih.govrsc.org Thiourea and its derivatives are recognized as potent urease inhibitors, often acting as substrate analogues. nih.govacs.org The inhibitory mechanism frequently involves the interaction of the thiourea's sulfur atom with the nickel ions in the urease active site. rsc.org A study on alkyl chain-linked thiourea derivatives found that a compound with a 2,6-dimethyl substituent on the phenyl ring exhibited excellent activity against urease, with an IC₅₀ value of 15.19 μM, which was better than the standard thiourea (IC₅₀ = 18.61 μM). rsc.org Kinetic studies have often revealed a non-competitive type of inhibition for these derivatives. nih.gov

EnzymeThiourea Derivative ExampleInhibition (IC₅₀/Kᵢ)Inhibition TypeSource
Acetylcholinesterase (AChE)1-(2-Oxo-2H-chromene-3-carbonyl)-3-(3-chlorophenyl)thiourea0.04 ± 0.01 μMNot Specified nih.gov
Butyrylcholinesterase (BChE)1-(2-Oxo-2H-chromene-3-carbonyl)-3-(2-methoxyphenyl)thiourea0.06 ± 0.02 μMNot Specified nih.gov
TyrosinaseIndole-thiourea derivative (4b)5.9 ± 2.47 μMCompetitive mdpi.com
α-AmylasePyrimidine linked acyl thiourea (6j)1.478 ± 0.051 μMNot Specified nih.govresearchgate.net
α-Glucosidase1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea (9a)9.77 mMNot Specified nih.govmdpi.com
UreaseAlkyl chain-linked thiourea with 2,6-dimethyl substituent (3g)15.19 μMNot Specified rsc.org

Investigation of Antimicrobial Action at the Cellular/Molecular Level

Thiourea derivatives exhibit a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antiviral effects. mdpi.commdpi.comresearchgate.netmdpi.com

Antibacterial: The antibacterial mechanism of thiourea derivatives is often multifaceted. One proposed mechanism involves the inhibition of bacterial enzymes essential for survival, such as DNA gyrase and topoisomerase IV. researchgate.netnih.govfip.org These enzymes are crucial for DNA replication, and their inhibition leads to bacterial cell death. Another mechanism involves the disruption of the bacterial cell wall or membrane integrity. nih.govnih.gov For methicillin-resistant Staphylococcus aureus (MRSA), one thiourea derivative was found to disrupt NAD+/NADH homeostasis, which is vital for bacterial metabolism, and compromise the integrity of the bacterial cell wall. nih.gov Thiourea derivatives can also interfere with quorum sensing, a cell-to-cell communication process that bacteria use to coordinate collective behaviors. mdpi.com

Antifungal: The antifungal action of thiourea derivatives often stems from their ability to disrupt the fungal cell membrane and inhibit biofilm formation. mdpi.comacs.org Studies on Candida auris suggest that the inhibitory mechanism is likely based on the compound's ability to interfere with fungal cell wall biosynthesis through hydrogen bonding and electrostatic interactions. mdpi.com For Colletotrichum gloeosporioides, citral-thiourea derivatives were found to damage mycelial morphology and increase the permeability of the fungal cell membrane, leading to its destruction. acs.org Some aldehyde-based thiourea derivatives cause leakage of intracellular components like nucleic acids and proteins and induce an increase in reactive oxygen species, leading to fungal cell death. nih.gov

Antiviral: Thiourea derivatives have shown promise as antiviral agents against various viruses, including Tobacco Mosaic Virus (TMV), Hepatitis B Virus (HBV), and SARS-CoV-2. nih.govnih.govbiorxiv.org The mechanism of action can involve inhibiting viral replication or blocking viral entry into host cells. nih.govbiorxiv.org For TMV, a chiral phosphonate-containing thiourea derivative was found to inhibit the polymerization of the viral capsid protein (CP), which is essential for forming new virus particles. nih.gov In the context of SARS-CoV-2, certain thiourea derivatives have been shown to prevent the virus from entering cells by blocking the interaction between the viral spike protein's receptor-binding domain (RBD) and the human ACE2 receptor. nih.gov

Receptor Binding Studies in Non-Human Biological Systems or In Vitro Models

In vitro studies are crucial for elucidating the direct interactions between thiourea derivatives and their biological targets. These studies often utilize purified enzymes or receptor proteins to characterize binding affinity and kinetics.

For instance, the binding of thiourea derivatives to cholinesterases (AChE and BChE) has been extensively studied in vitro. nih.govmdpi.comnih.gov These assays measure the inhibition of the enzyme's catalytic activity in the presence of the compound, allowing for the determination of parameters like IC₅₀ values. dergipark.org.tr Similarly, in vitro assays with purified tyrosinase have been used to identify and characterize inhibitors, revealing competitive binding mechanisms where the inhibitor vies with the substrate for the active site. mdpi.comtandfonline.com

Receptor binding studies for urease inhibitors often involve measuring enzyme activity using the indophenol (B113434) method in 96-well plates with purified jack bean urease. rsc.org Such studies have confirmed that thiourea derivatives are active against urease, with some showing better inhibition than the standard inhibitor thiourea itself. rsc.org

In the context of antiviral research, in vitro binding assays have been pivotal. For SARS-CoV-2, an ELISA-based assay was used to screen thiourea derivatives for their ability to disrupt the binding between the spike protein's RBD and the ACE2 receptor. nih.gov This led to the identification of a derivative, 1-(4-iodophenyl)-3-(3-(trifluoromethyl)phenyl) thiourea, which strongly impaired this crucial interaction for viral entry. nih.gov Furthermore, studies on thiourea derivatives containing a 4-aminoquinoline (B48711) scaffold have demonstrated binding to the VEGFR-2 receptor, a key target in cancer therapy, through hydrogen bonds with specific amino acid residues like Asp1046 and Glu885 in the active site. biointerfaceresearch.com

Structure-Activity Relationship (SAR) Studies for Targeted Molecular Interactions

Structure-Activity Relationship (SAR) studies are essential for optimizing the potency and selectivity of thiourea derivatives. These studies analyze how modifications to the chemical structure affect biological activity. acs.orgnih.gov

A general observation is that the nature and position of substituents on the aromatic rings of N,N'-diarylthioureas significantly influence their activity. nih.govnih.gov

Electronic Effects: The presence of electron-withdrawing groups (e.g., halogens like chloro, fluoro) or electron-donating groups (e.g., methyl, methoxy) on the phenyl rings can modulate the inhibitory potency. nih.govcore.ac.uk For urease inhibition, derivatives with fluoro and chloro substituents at the meta or para positions showed predominant activity. core.ac.uk In antibacterial studies, electron-withdrawing groups were often associated with good activity. nih.gov

Positional Isomerism: The position of the substituent (ortho, meta, or para) is also critical. For tryptamine-based urease inhibitors, a methyl group at the ortho position resulted in the most active compound in the series. nih.gov

Lipophilicity: The lipophilicity of the molecule, often influenced by alkyl chains, plays a role in antimicrobial activity. Increased lipophilicity can lead to better disruption of the bacterial membrane, although excessively long chains can decrease binding affinity. nih.gov

Core Structure: The core thiourea moiety (-NH-C(S)-NH-) is fundamental to the activity, primarily due to its ability to form hydrogen bonds and chelate metal ions in enzyme active sites. biointerfaceresearch.com SAR studies on antifungal citral-thiourea derivatives revealed that the derivatives had higher activity than either citral (B94496) or thiourea alone, indicating a synergistic effect. acs.org In this series, low molecular size and the presence of a fluorine atom at the meta-position were linked to enhanced antifungal activity. acs.org

For antiviral activity against HIV-1, SAR studies on thiourea derivatives identified that specific modifications could lead to dual inhibition of both the HIV-1 capsid and the human cyclophilin A protein, both of which are critical for viral replication. nih.gov

Theoretical Modeling of Ligand-Biomolecule Interactions

Molecular docking and other computational methods provide powerful tools to visualize and understand the interactions between thiourea derivatives (ligands) and their biological targets (biomolecules) at an atomic level. biointerfaceresearch.comfarmaciajournal.com These studies complement experimental data and help explain observed SAR.

Enzyme Interactions: Docking studies consistently show that the thiourea core is a key pharmacophore. In urease inhibition, the sulfur atom of the thiourea moiety is often predicted to coordinate with the two nickel ions in the enzyme's active site, while the NH groups form hydrogen bonds with surrounding amino acid residues. rsc.org For cholinesterase inhibitors, docking simulations have explored the probable binding modes within the enzyme's active site, identifying key interactions. nih.govmdpi.com In the case of 1-isobutyl-3-cyclohexylthiourea derivatives inhibiting AChE, docking revealed strong hydrogen bonding with Tyr-124 and additional hydrophobic interactions with residues like Tyr-337 and Tyr-341 within the active pocket. mdpi.com

Tyrosinase and Other Receptors: In tyrosinase inhibition, docking models suggest the thiourea moiety lies at a position bridging the two copper ions in the catalytic core, with the sulfur atom playing a crucial role. nih.gov The nitrogen atoms of the thiourea can form hydrogen bonds with residues like Glu-256, while other parts of the molecule engage in hydrophobic contacts. nih.gov Molecular docking of indole-thiourea derivatives into mushroom tyrosinase (mTYR) and human tyrosinase-related protein 1 (TYRP1) showed strong binding, with one compound exhibiting superior binding energies to known inhibitors. mdpi.comscilit.com Molecular dynamics simulations further confirmed the stability of these ligand-protein complexes. mdpi.comscilit.com

Antimicrobial Targets: For antibacterial action, docking studies have targeted enzymes like DNA gyrase. nih.gov These simulations show that substituents with nucleophilic and polar characters (e.g., CF₃, NO₂, NH, C=O, C=S) can form favorable interactions with the target protein, explaining their inhibitory activity. nih.gov Similarly, docking has been used to predict the binding of thiourea derivatives to enzymes involved in the biosynthesis of peptidoglycan, a key component of the bacterial cell wall. fip.org

These theoretical models are instrumental in rational drug design, allowing for the in silico screening of virtual compound libraries and the optimization of lead compounds for enhanced biological activity. farmaciajournal.comfarmaciajournal.com

Applications of 1 2,6 Dimethylphenyl 3 Phenylthiourea in Specialized Chemical Systems Excluding Human Clinical

Organocatalysis and Asymmetric Synthesis

Thiourea (B124793) derivatives have become prominent as a class of organocatalysts, offering metal-free alternatives for conducting complex chemical transformations. aminer.org Their rise in popularity over the past two decades stems from their distinct ability to activate substrates through hydrogen bonding, facilitating highly selective reactions. tubitak.gov.tr

The primary role of 1-(2,6-Dimethylphenyl)-3-phenylthiourea and related thioureas in organocatalysis is that of a hydrogen bond donor. The two N-H protons of the thiourea group are significantly more acidic than those of their urea (B33335) counterparts, making them stronger hydrogen bond donors. tubitak.gov.trresearchgate.net This enhanced acidity allows the catalyst to form strong, directional hydrogen bonds with electrophilic centers in a substrate, such as a carbonyl group. researchgate.net

This interaction polarizes the substrate, making it more susceptible to nucleophilic attack. In asymmetric synthesis, chiral thiourea catalysts are designed to create a specific three-dimensional environment around the substrate. This chiral pocket dictates the direction from which the nucleophile can attack, leading to the preferential formation of one enantiomer over the other. aminer.orggoogle.com The substitution pattern on the nitrogen atoms is crucial for tuning the catalyst's steric and electronic properties to achieve high stereoselectivity. tubitak.gov.tr For instance, the use of bulky substituents can create a more defined and restrictive binding pocket, enhancing enantiomeric excess in reactions like the Michael addition. google.com

The catalytic action of thioureas often involves a bifunctional activation mechanism. The catalyst can simultaneously activate both the electrophile and the nucleophile. researchgate.netgoogle.com In a typical reaction, such as the Michael addition of a carbon nucleophile to a nitroalkene, the thiourea moiety activates the nitro group of the electrophile via hydrogen bonding. google.com If the catalyst also contains a basic site (e.g., a tertiary amine in a Cinchona alkaloid-derived thiourea), this site can deprotonate the nucleophile, increasing its reactivity. google.com

This dual activation brings the reactants into close proximity within a highly organized, chiral transition state, which lowers the activation energy of the reaction and controls the stereochemical outcome. aminer.org The mechanism for a simple thiourea catalyst in an aqueous medium can be illustrated by its role in activating a carbonyl group for attack by an amine, leading to imine formation through a hydrogen-bonded intermediate. researchgate.net This ability to orchestrate the precise alignment of reactants is fundamental to its success in promoting complex and stereoselective transformations. aminer.org

Material Science and Supramolecular Chemistry

The capacity of the thiourea group for strong and specific hydrogen bonding also makes it a valuable building block in material science and supramolecular chemistry, where non-covalent interactions are used to assemble functional architectures.

Thiourea derivatives are effective receptors for anions and metal ions, making them ideal candidates for the development of chemosensors. These sensors typically consist of the thiourea recognition site linked to a signaling unit, often a fluorophore. sci-hub.segoogle.com

Anion Sensing: The hydrogen-bonding capability of the thiourea N-H groups allows for the selective binding of anions like fluoride, acetate, and dihydrogen phosphate. nih.gov Upon binding, changes in the electronic environment can lead to a detectable optical response, such as a change in color (colorimetric) or fluorescence. nih.gov In some designs, anion binding causes deprotonation of the thiourea N-H groups, resulting in a distinct color change. nih.gov

Metal Ion Sensing: Thiourea-based sensors have shown high sensitivity and selectivity for various metal ions, particularly heavy and transition metals like mercury (Hg²⁺), zinc (Zn²⁺), and cadmium (Cd²⁺). sci-hub.segoogle.comgoogle.com The sulfur atom of the thiourea group can coordinate with soft metal ions. This binding event disrupts processes like Photoinduced Electron Transfer (PET) that normally quench the fluorescence of the attached reporter molecule, leading to a "turn-on" fluorescent signal. sci-hub.segoogle.com The selectivity can be tuned by incorporating other coordinating groups alongside the thiourea moiety. sci-hub.se

Table 1: Examples of Thiourea-Based Chemosensor Applications
Analyte TypeDetected SpeciesSensing MechanismReported OutcomeReference
Metal IonsHg²⁺, Zn²⁺, Cd²⁺Coordination with thiourea and disruption of PETFluorescence enhancement ("turn-on") sci-hub.se, google.com
AnionsF⁻, AcO⁻, H₂PO₄⁻Hydrogen bonding and/or deprotonationColorimetric and/or fluorescent change nih.gov
Metal IonsHg(II)Interaction leading to increased fluorescence intensityLinear increase in fluorescence with ion concentration google.com

The incorporation of thiourea units into polymer backbones is a strategy for creating functional materials with enhanced properties, notably flame retardancy. The presence of sulfur and nitrogen in the thiourea structure can impart self-extinguishing properties to materials. tubitak.gov.trresearchgate.netsci-hub.se

When incorporated into epoxy resins or polyimides, thiourea derivatives act as flame retardants through a synergistic effect involving phosphorus, nitrogen, and sulfur (P/N/S). sci-hub.sebohrium.com During combustion, these elements promote the formation of a stable char layer on the material's surface. This char acts as a physical barrier, insulating the underlying material from heat and limiting the release of flammable volatile compounds into the gas phase. sci-hub.sebohrium.com Additionally, the decomposition of the thiourea moiety can release non-flammable gases like ammonia (B1221849) (NH₃) and sulfur dioxide (SO₂), which dilute the flammable gases and oxygen in the surrounding atmosphere, further inhibiting the combustion process. bohrium.com

Studies on poly(thiourea-sulfone-imide)s and phosphoryl thiourea-containing epoxy thermosets have demonstrated that incorporating these structures significantly increases the Limiting Oxygen Index (LOI) and helps the material achieve a higher rating in UL-94 vertical burn tests, confirming their effectiveness as flame retardants. tubitak.gov.trsci-hub.sebohrium.com

Table 2: Performance of Thiourea-Containing Flame-Retardant Polymers
Polymer SystemFlame Retardant MoietyKey Performance MetricObserved ResultReference
Poly(thiourea-sulfone-imide)s (PTSIs)1,1-(sulfonylbis(4,1-phenylene))bis(thiourea)Limiting Oxygen Index (LOI)Values in the range of 50–56 tubitak.gov.tr, researchgate.net
Epoxy Resin (DGEBA/DDS)Phosphoryl thiourea (PSN)UL-94 RatingAchieved V-0 rating with 1.0 wt% phosphorus sci-hub.se, bohrium.com
NylonThiourea-formaldehyde condensateFlame ResistanceImparts fire-retardant properties to fibers google.com

Agricultural Chemistry (e.g., as fungicides, herbicides, insecticides, plant growth regulators)

Thiourea and its derivatives have long been investigated for a range of agricultural applications. The biological activity of these compounds can often be attributed to their ability to interact with key enzymes or metabolic pathways in plants, fungi, or insects. researchgate.net

Phenyl-containing compounds are prevalent in modern agrochemicals. For instance, various phenylpyrazole and phenyltriazolinone derivatives are known to exhibit potent herbicidal activity, often by inhibiting the protoporphyrinogen (B1215707) oxidase (PPO) enzyme. nih.govmdpi.com Phenylurea derivatives are also recognized for their role as powerful plant growth regulators (PGRs). aminer.orgresearchgate.net Forchlorfenuron (a phenylurea) and Thidiazuron (a diphenylurea) are widely used to promote fruit growth and plant regeneration. aminer.orgresearchgate.net Given that this compound contains both the phenyl and thiourea moieties, it is a candidate for similar bioactivity.

While specific studies on this compound are limited in the public domain, the activities of related compounds suggest its potential in the following areas:

Herbicidal Activity: The structural similarity to phenyl-based PPO inhibitors suggests potential herbicidal properties.

Plant Growth Regulation: The phenylurea scaffold is strongly linked to cytokinin-like activity, indicating a possible role in influencing plant growth and development. aminer.orgresearchgate.net

Fungicidal Activity: Thioureas as a class are known to possess antifungal properties. researchgate.net

Insecticidal/Rodenticidal Activity: The parent compound, phenylthiourea (B91264), has been used in the synthesis of rodenticides, hinting at potential applications in pest control. nih.gov

Further research is needed to fully characterize the specific agricultural applications of this compound.

Environmental Chemistry (e.g., heavy metal remediation, contaminant detection)

Extensive searches of scientific literature and chemical databases have revealed no specific research or documented applications of This compound in the field of environmental chemistry. There are no available studies detailing its use for heavy metal remediation or as a sensor for contaminant detection. While the broader class of thiourea derivatives has been investigated for such purposes due to the chelating properties of the thiocarbonyl group, specific findings for the compound This compound are not present in the current body of scientific literature.

Safety data sheets for the closely related compound N-(2,6-Dimethylphenyl)thiourea indicate that it is not likely to be mobile in the environment due to low water solubility and that information on its bioaccumulation is not available. fishersci.com However, this does not provide insight into any potential active roles in environmental remediation or detection.

Therefore, no detailed research findings or data tables on the efficacy of This compound in heavy metal remediation or contaminant detection can be provided.

Future Research Directions and Emerging Paradigms for 1 2,6 Dimethylphenyl 3 Phenylthiourea

Development of Novel Sustainable Synthetic Routes

Traditional synthetic methods for thiourea (B124793) derivatives often rely on hazardous reagents or volatile organic solvents. The future of chemical manufacturing for compounds like 1-(2,6-Dimethylphenyl)-3-phenylthiourea necessitates a shift towards green chemistry principles to enhance safety, reduce waste, and improve energy efficiency. beilstein-journals.org

Emerging research highlights several promising sustainable strategies that could be adapted for the synthesis of this target molecule. Mechanochemical synthesis, which uses mechanical force (ball milling) to drive reactions, often proceeds in the absence of bulk solvents, leading to higher yields and cleaner product isolation. beilstein-journals.org Another approach involves using water as a reaction medium, which is an environmentally benign solvent. Efficient methods for creating both symmetrical and unsymmetrical thioureas in aqueous media have been developed, presenting a viable green alternative. google.comacs.org Furthermore, the use of biodegradable and bio-based solvents, such as cyrene, has been shown to be an effective green substitute for traditional solvents like tetrahydrofuran (B95107) (THF) in thiourea synthesis. nih.gov Vapor-based methods, such as vapour digestion synthesis, offer another solvent-free alternative that can lead to quantitative conversion. rsc.org

Future research should focus on adapting these sustainable methods for the specific, scaled-up synthesis of this compound. This involves optimizing reaction conditions to accommodate the steric hindrance of the 2,6-dimethylphenyl group and ensuring high yields and purity without the need for extensive chromatographic separation.

Table 1: Comparison of Sustainable Synthetic Routes for Thiourea Derivatives

Synthetic Method Key Principle Typical Reagents Advantages Reference
Mechanochemistry Solvent-free reaction driven by mechanical milling. Amine, Carbon Disulfide or Thiocarbamoyl Benzotriazoles High yields, reduced waste, energy efficient, solvent-free. beilstein-journals.org
Aqueous Synthesis Use of water as the reaction solvent. Amines, Carbon Disulfide Environmentally benign, convenient separation, safe. google.comacs.org
Green Solvents Replacement of hazardous solvents with sustainable alternatives. Nitroarenes, Dithiocarbamate anions, Cyrene Reduced toxicity, biodegradable solvent, high yields. nih.gov
Vapour Digestion Solid-gas reaction under controlled atmosphere. Thiocarbamoyl Benzotriazoles, Ammonia (B1221849) Solvent-free, simple process, quantitative conversion. rsc.org

Advanced Computational Approaches for Predictive Modeling and Materials Design

Computational chemistry offers powerful tools to predict the behavior of molecules, thereby accelerating the design and discovery of new materials and therapeutic agents while minimizing experimental costs. For this compound, advanced computational approaches can provide profound insights into its electronic structure, reactivity, and potential interactions with biological targets.

Density Functional Theory (DFT) can be employed to calculate key quantum chemical parameters, such as bond dissociation energies, ionization potentials, and electron affinity. researchgate.net These calculations are crucial for predicting the antioxidant potential and reaction mechanisms of the molecule. researchgate.net Molecular docking simulations are another vital tool, particularly for exploring potential medicinal applications. By modeling the interaction of this compound with the active sites of enzymes like urease, cholinesterase, or sirtuins, researchers can predict its inhibitory activity and guide the design of more potent derivatives. nih.govresearchgate.netnih.gov

To further refine these predictions, molecular dynamics (MD) simulations can model the dynamic behavior of the molecule and its complexes over time. researchgate.net MD studies can confirm the stability of ligand-receptor interactions predicted by docking and provide a more accurate picture of the binding thermodynamics. researchgate.net Additionally, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction models can be used to forecast the pharmacokinetic and toxicity profiles of the compound, a critical step in early-stage drug discovery. researchgate.netresearchgate.net

Table 2: Application of Computational Methods to Thiourea Derivatives

Computational Technique Purpose Predicted Properties Relevant Software/Tools Reference
Density Functional Theory (DFT) To study electronic structure and reactivity. Bond energies, ionization potential, thermal parameters. Gaussian, ORCA researchgate.net
Molecular Docking To predict binding modes and affinity with biological targets. Binding energy (ΔG), inhibition constant (Ki), protein-ligand interactions. AutoDock, Glide, MGLTools nih.govresearchgate.netnih.gov
Molecular Dynamics (MD) To simulate the dynamic behavior and stability of molecular systems. Root Mean Square Deviation (RMSD), interaction stability over time. Desmond, AMBER researchgate.net
ADMET Prediction To forecast pharmacokinetic and toxicity profiles. Solubility, bioavailability, toxicity, drug-likeness (Lipinski's Rule of Five). SwissADME, pkCSM researchgate.netresearchgate.net

Exploration of New Catalytic Applications and Systems

Thiourea derivatives are well-established as highly effective organocatalysts, primarily due to their ability to act as hydrogen-bond donors. This interaction activates electrophiles and directs stereochemical outcomes in a variety of organic reactions. researchgate.net Future research should explore the potential of this compound as a catalyst in key synthetic transformations such as the Biginelli and Mannich reactions. researchgate.netannexechem.com The specific substitution pattern of this compound could offer unique selectivity compared to other thiourea catalysts.

Beyond organocatalysis, there is a significant opportunity to use this compound as a ligand in transition metal catalysis. The sulfur and nitrogen atoms in the thiourea core are excellent coordinating sites for metal ions. researchgate.net The formation of metal complexes, for instance with copper(II), can generate novel catalytic systems. mdpi.com Such complexes have shown activity as inhibitors of crucial bacterial enzymes like DNA gyrase and topoisomerase IV, effectively acting as catalyst inhibitors in biological systems. mdpi.com The coordination of the thiourea ligand to a metal center can dramatically alter its electronic properties, enhancing its acidity and potential for catalytic turnover in synthetic reactions. researchgate.net Future work could focus on synthesizing well-defined metal complexes of this compound and screening their catalytic activity in cross-coupling, oxidation, and reduction reactions.

Design of Next-Generation Functional Materials with Tunable Properties

The inherent structural features of the thiourea moiety make it an excellent building block for advanced functional materials. A key future direction is the incorporation of this compound into polymers and nanoscale systems to create materials with precisely controlled properties.

One of the most exciting emerging paradigms is the development of dynamic polymers, such as polythioureas, which exhibit properties like self-healing, recyclability, and controlled degradability. nih.gov The properties of these materials can be finely tuned by modifying the amine modules used in their synthesis. nih.gov By strategically using a monomer like this compound, researchers could control the steric hindrance and intermolecular forces within the polymer backbone, thereby tuning mechanical properties (from elastomers to high-strength fibers) and self-healing temperatures. nih.gov

Another promising area is the use of substituted thioureas as precursors for the synthesis of metal sulfide (B99878) nanocrystals, including quantum dots (QDs). researchgate.net The reactivity of the thiourea derivative, which serves as the sulfur source, can be controlled by its substituents, allowing for precise control over the nucleation, growth, and final size of the nanocrystals. researchgate.net This, in turn, tunes the optical and electronic properties of the resulting QDs for applications in optoelectronics, bioimaging, and sensors. The unique structure of this compound could offer a new level of control in the synthesis of specific metal sulfide nanomaterials. Furthermore, the ability of thioureas to act as fluorescent chemosensors for toxic metals like mercury opens another avenue for creating specialized sensor materials. nih.govnih.gov

Table 3: Tunable Properties of Thiourea-Based Functional Materials

Material Type Tunable Property Design Strategy Potential Application Reference
Polythioureas Mechanical Strength, Self-Healing Temperature, Degradability Varying steric hindrance and flexibility of amine modules. Self-healing plastics, recyclable elastomers, high-strength fibers. nih.gov
Metal Sulfide Nanocrystals Particle Size, Optical Properties (Absorption/Emission) Modifying substituents on the thiourea precursor to control reactivity. Quantum dots for displays, infrared sensors, optoelectronics. researchgate.net
Chemosensors Selectivity and Sensitivity Designing thiourea derivatives for specific metal ion coordination. Environmental monitoring (e.g., mercury detection). nih.gov

Interdisciplinary Research Synergies with Related Fields

The full potential of this compound can only be realized through synergistic research that bridges chemistry with other scientific disciplines. The versatile nature of the thiourea scaffold provides a natural platform for such collaborations.

Medicinal Chemistry and Pharmacology: Thiourea derivatives exhibit a vast range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. mdpi.comnih.govmdpi.com Future research should involve collaborations with biologists and pharmacologists to screen this compound against various disease targets and to elucidate its mechanisms of action.

Materials Science and Engineering: As discussed, this compound is a prime candidate for developing next-generation polymers and nanomaterials. nih.govresearchgate.net Joint projects with materials scientists will be essential to fabricate and characterize these materials, testing their performance in real-world applications such as self-healing coatings, flexible electronics, and advanced sensors.

Agricultural Science: Certain thiourea derivatives have been developed as pesticides, herbicides, and insect growth regulators. researchgate.net Collaborations with agricultural scientists could explore the potential of this compound in crop protection, aiming for high efficacy and low environmental impact.

Environmental Science: The ability of thioureas to act as sensors for heavy metals and their role as potential environmental contaminants creates a dual opportunity for research. nih.govresearchgate.net Environmental scientists can help develop sensor applications for pollution monitoring while also studying the environmental fate and degradation pathways of the compound.

Coordination Chemistry: The strong metal-coordinating ability of thioureas is a central theme connecting many of its applications. researchgate.netannexechem.commdpi.com Continued fundamental research in coordination chemistry will be crucial for designing novel catalysts, metallodrugs, and functional materials based on the this compound ligand.

By fostering these interdisciplinary synergies, the scientific community can accelerate the translation of fundamental knowledge about this compound into practical and impactful technologies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.